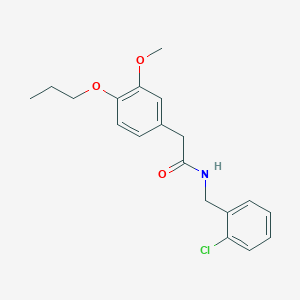
1-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide, also known as BDDPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidinecarboxamide derivatives and has shown potential in various areas of research, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 1-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide involves its interaction with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound binds to the dopamine transporter and inhibits its activity, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have various effects, including the reduction of cocaine addiction and the neuroprotective effects in Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to the reduction of cocaine addiction and the neuroprotective effects in Parkinson's disease. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its well-established synthesis method and its potential in various areas of research. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide. One potential area of study is the development of this compound derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential in the treatment of various diseases. Finally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential in various areas of scientific research. Its well-established synthesis method and potential in the treatment of cocaine addiction, Parkinson's disease, and cancer make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential limitations.
Wissenschaftliche Forschungsanwendungen
1-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has been extensively used in scientific research due to its potential in various areas of study. It has been shown to have an inhibitory effect on the dopamine transporter, making it a potential candidate for the treatment of cocaine addiction. This compound has also been investigated for its potential in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects. Additionally, this compound has been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O4/c1-27-17-7-8-18(19(13-17)28-2)23-20(25)14-9-11-24(12-10-14)21(26)15-3-5-16(22)6-4-15/h3-8,13-14H,9-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITAVSITWGVVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(4-chloro-2-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4774936.png)
![N-(4-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4774944.png)
![2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4774962.png)
![4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole](/img/structure/B4774978.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4774992.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4774997.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4775003.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4775015.png)
![N,N-diethyl-2-[(5-{2-[(5-methyl-2-furyl)methylene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4775020.png)
![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4775028.png)
![N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4775031.png)